molecular formula C15H13ClO3 B8723630 Methyl 2-(chloromethyl)-4-phenoxybenzoate

Methyl 2-(chloromethyl)-4-phenoxybenzoate

Cat. No. B8723630
M. Wt: 276.71 g/mol
InChI Key: YDISGIKGRQZDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883823B2

Procedure details

A reactor was charged with a solution of 2-chloromethyl-4-phenoxybenzoic acid methyl ester (˜68 Kg) in DMF, and stirring was initiated. The reactor was then charged with p-toluenesulfonylglycine methyl ester (66 Kg), potassium carbonate (60 Kg), and sodium iodide (4 Kg). The mixture was heated to at least 50° C. until reaction completion. The mixture was cooled. Sodium methoxide in methanol was charged and the mixture was stirred until reaction completion. Acetic acid and water were added, and the mixture was stirred, filtered and washed with water. Solid was purified by acetone trituration and dried in an oven giving 1a (Yield from step b): 58%; HPLC: 99.4%). 1H NMR (200 MHz, DMSO-d6) δ 11.60 (s, 1H), 8.74 (s, 1H), 8.32 (d, J=9.0 Hz, 1H), 7.60 (dd, J=2.3 & 9.0 Hz, 1H), 7.49 (m, 3H), 7.24 (m, 3H), 3.96 (s, 3H); MS-(+)-ion M+1=296.09
Quantity
68 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66 kg
Type
reactant
Reaction Step Two
Quantity
60 kg
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH2:17]Cl.[CH3:20][O:21][C:22](=[O:35])[CH2:23][NH:24]S(C1C=CC(C)=CC=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].C[O-].[Na+]>CN(C=O)C.CO.O.C(O)(=O)C>[CH3:20][O:21][C:22]([C:23]1[N:24]=[CH:17][C:5]2[C:4]([C:3]=1[OH:19])=[CH:9][CH:8]=[C:7]([O:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH:6]=2)=[O:35] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
68 kg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC1=CC=CC=C1)CCl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
66 kg
Type
reactant
Smiles
COC(CNS(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Quantity
60 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 kg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to at least 50° C. until reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred until reaction completion
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Solid was purified by acetone trituration
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CC2=CC(=CC=C2C1O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.